An In-Depth Technical Guide to the Structure of Met-Lys-Bradykinin Acetate
An In-Depth Technical Guide to the Structure of Met-Lys-Bradykinin Acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the complex cascade of the Kallikrein-Kinin System (KKS), a family of potent vasoactive peptides known as kinins plays a critical role in regulating inflammation, blood pressure, coagulation, and pain.[1] The prototypical member of this family is bradykinin (BK), a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[2] However, the biological landscape is populated by a variety of bradykinin-related peptides, each with unique origins and nuanced activities. Among these is Met-Lys-bradykinin, an undecapeptide (11 amino acids) that represents an N-terminally extended form of bradykinin.
This technical guide provides a comprehensive examination of the structure of Met-Lys-bradykinin, supplied as an acetate salt. We will dissect its primary amino acid sequence, explore the significance of the acetate counter-ion, detail its physicochemical properties, and outline the rigorous experimental protocols used for its structural verification. This document is designed to serve as an authoritative resource for professionals engaged in pharmacology, drug discovery, and biochemical research involving the KKS.
Section 1: Primary and Secondary Structure of Met-Lys-Bradykinin
The fundamental structure of a peptide is defined by its linear sequence of amino acids, known as the primary structure. Met-Lys-bradykinin is an undecapeptide with the following sequence: Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg .[3][4][5]
This sequence is composed of the bradykinin nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) with an additional dipeptide, Methionine-Lysine, attached to its N-terminus. This extension is not arbitrary; it is a product of specific enzymatic cleavage of kininogen precursors in biological systems.[6][7][8]
The constituent amino acids confer specific properties to the peptide, such as charge, hydrophobicity, and the potential for secondary structure formation. The high prevalence of proline residues, particularly the Pro-Pro motif, introduces significant conformational rigidity, creating kinks in the peptide backbone that hinder the formation of stable alpha-helices or beta-sheets. Consequently, Met-Lys-bradykinin, like bradykinin itself, exists predominantly as a flexible, random coil in aqueous solutions, allowing it to adopt various conformations to bind effectively to its receptors.
Table 1: Amino Acid Composition of Met-Lys-Bradykinin
| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |
| 1 | Methionine | Met | M | Nonpolar, Hydrophobic |
| 2 | Lysine | Lys | K | Basic, Positively Charged |
| 3 | Arginine | Arg | R | Basic, Positively Charged |
| 4 | Proline | Pro | P | Nonpolar, Cyclic |
| 5 | Proline | Pro | P | Nonpolar, Cyclic |
| 6 | Glycine | Gly | G | Nonpolar, Achiral |
| 7 | Phenylalanine | Phe | F | Aromatic, Hydrophobic |
| 8 | Serine | Ser | S | Polar, Uncharged |
| 9 | Proline | Pro | P | Nonpolar, Cyclic |
| 10 | Phenylalanine | Phe | F | Aromatic, Hydrophobic |
| 11 | Arginine | Arg | R | Basic, Positively Charged |
Section 2: The Role of the Acetate Counter-Ion
Synthetic peptides are typically supplied as lyophilized powders and are often prepared as a salt to improve stability, solubility, and ease of handling.[4] Met-Lys-bradykinin is commonly provided as an acetate salt.
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Structure and Interaction: The peptide possesses a net positive charge at physiological pH due to the basic side chains of Lysine (pKa ~10.5) and Arginine (pKa ~12.5). The peptide has three such residues (one Lys, two Arg). The acetate ion (CH₃COO⁻) is a weak conjugate base that forms an ionic bond with these positively charged groups (e.g., the ε-amino group of Lysine and the guanidinium group of Arginine) as well as the N-terminal amino group. This electrostatic interaction neutralizes the charges, resulting in a stable salt.
-
Causality for Use: The choice of acetate as a counter-ion is deliberate. Acetate is biochemically compatible and easily removed or exchanged in aqueous buffer systems. Alternative counter-ions, such as trifluoroacetate (TFA) from HPLC purification, can sometimes interfere with biological assays. Therefore, converting the peptide to an acetate salt is a standard final step in synthesis to ensure broad experimental compatibility.
Section 3: Physicochemical Properties
Understanding the physicochemical properties of Met-Lys-bradykinin acetate is essential for its proper handling, storage, and use in experimental settings.
Table 2: Physicochemical Properties of Met-Lys-Bradykinin
| Property | Value | Source |
| Molecular Formula | C₆₁H₉₄N₁₈O₁₃S | [3][5] |
| Molecular Weight | 1319.61 g/mol | [3] |
| Form | Lyophilized Powder | [4] |
| Purity | Typically ≥95% (as determined by HPLC) | [4] |
| Storage Temperature | -20°C for long-term storage | [4][9] |
Note: The molecular weight is for the free peptide. The weight of the acetate salt will be higher depending on the number of associated counter-ions.
Section 4: Structural Elucidation and Verification Protocols
The confirmation of a synthetic peptide's structure is a non-negotiable aspect of quality control, ensuring that the material used in experiments is indeed the correct molecule. This process is a self-validating system where orthogonal techniques are used to confirm identity and purity.
Peptide Synthesis and Purification
-
Expertise & Rationale: Met-Lys-bradykinin is synthesized using automated Solid-Phase Peptide Synthesis (SPPS). This method is chosen for its efficiency and high yield. The peptide is built step-by-step on an insoluble resin support, allowing for easy removal of excess reagents by simple filtration.[10]
-
Protocol: High-Performance Liquid Chromatography (HPLC) Purification:
-
Cleavage: The synthesized peptide is cleaved from the resin using a strong acid cocktail (e.g., containing TFA).
-
Solubilization: The crude peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile.
-
Injection: The sample is injected into a reverse-phase HPLC system. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a gradient of polar solvents (e.g., water and acetonitrile with 0.1% TFA).
-
Elution: The peptide is eluted based on its hydrophobicity. A gradient from high aqueous content to high organic content is run, and the peptide of interest elutes at a characteristic retention time.
-
Fraction Collection & Analysis: Fractions are collected and analyzed by mass spectrometry to identify those containing the pure peptide.
-
Mass Spectrometry for Identity and Sequence Confirmation
-
Trustworthiness: Mass spectrometry (MS) is the cornerstone of peptide structural verification.[11] It provides a direct measurement of the molecular mass, which is a fundamental physical property. Tandem MS (MS/MS) further fragments the peptide to confirm its amino acid sequence.[12][13]
-
Protocol: Structural Verification Workflow
-
Step 1: Molecular Weight Confirmation (MS1)
-
Method: An aliquot of the purified peptide is analyzed by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS.[13][14]
-
Rationale (ESI): ESI is a soft ionization technique that generates multiply charged ions from a liquid sample.[14] This allows for the analysis of large molecules on mass analyzers with a limited m/z range.
-
Expected Result: The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolution of this spectrum yields the monoisotopic molecular weight, which must match the theoretical mass of C₆₁H₉₄N₁₈O₁₃S (1319.61 Da).
-
-
Step 2: Sequence Verification (MS/MS)
-
Method: The most abundant ion from the MS1 scan (the precursor ion) is selected and subjected to Collision-Induced Dissociation (CID).[14]
-
Rationale (CID): In the collision cell of the mass spectrometer, the precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen). This preferentially breaks the peptide bonds, creating a predictable series of fragment ions (b- and y-ions).
-
Data Analysis: The resulting MS/MS spectrum shows a ladder of peaks. The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue. By mapping these mass differences, the entire amino acid sequence can be reconstructed de novo or compared against the expected sequence.[12][15]
-
-
Section 5: Biological Context and Significance
Met-Lys-bradykinin is not merely a synthetic analog; it is a naturally occurring kinin. Its biological activity is closely related to that of bradykinin and Lys-bradykinin (kallidin). These peptides exert their effects by activating two G protein-coupled receptors: the B2 receptor (B2R), which is constitutively expressed, and the B1 receptor (B1R), which is typically upregulated during inflammation.[1][16]
The N-terminal extension of Met-Lys can influence receptor binding and susceptibility to degradation. Aminopeptidases in plasma and tissues can cleave the Met-Lys moiety to generate Lys-bradykinin and subsequently bradykinin, effectively making Met-Lys-bradykinin a pro-agonist for these more potent forms.[17] However, some studies suggest it can have its own distinct activity profile.[7] Understanding its precise structure is therefore paramount for researchers investigating the nuanced pharmacology of the Kallikrein-Kinin System.
Conclusion
The structure of Met-Lys-bradykinin acetate is that of an undecapeptide (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) ionically bonded to acetate counter-ions. Its primary sequence, conformational tendencies dictated by proline residues, and physicochemical properties are all critical determinants of its function. The structural integrity of this molecule is rigorously confirmed through a multi-step process of synthesis, HPLC purification, and detailed mass spectrometric analysis. This ensures that researchers are working with a well-defined chemical entity, which is the foundation of reproducible and reliable scientific investigation into its role in health and disease.
References
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Griesbacher, T., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534. Available at: [Link]
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ResearchGate. (n.d.). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue | Request PDF. Available at: [Link]
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Silva, R. A., et al. (1996). Met-Lys-bradykinin-Ser, the kinin released from human kininogen by human pepsin. Immunopharmacology, 32(1-3), 76-79. Available at: [Link]
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Garvin, J. L. (2023). Non-Pharmacological Activation of the Renal Kallikrein–Kinin System: Dietary Potassium as a Novel Renoprotective Approach. MDPI. Available at: [Link]
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Aapptec Peptides. (n.d.). Met-Lys-Bradykinin; CAS 550-19-6. Available at: [Link]
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Pan, D., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. Nature Structural & Molecular Biology, 28, 663–672. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Bradykinin. PubChem Compound Summary for CID 439201. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). bradykinin, Met-Lys-. PubChem Compound Summary for CID 3035449. Available at: [Link]
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Wikipedia. (n.d.). De novo peptide sequencing. Available at: [Link]
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Giraud, F., et al. (2002). Synthesis and characterization of bradykinin B(2) receptor agonists containing constrained dipeptide mimics. Journal of medicinal chemistry, 45(18), 3936–3945. Available at: [Link]
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Biology LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Bradykinin synthesis and degradation. Available at: [Link]
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Fridkin, M., Patchornik, A., & Katchalski, E. (1966). Use Of Polymers as Chemical Reagents. II. Synthesis Of Bradykinin. Journal of the American Chemical Society, 88(13), 3164-3165. Available at: [Link]
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